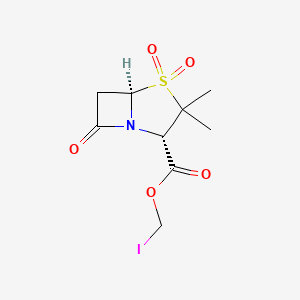
4,5-Dimethoxyphthalonitrile
Vue d'ensemble
Description
4,5-Dimethoxyphthalonitrile is a chemical compound with the molecular formula C10H8N2O2 . It has an average mass of 188.183 Da and a monoisotopic mass of 188.058578 Da .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxyphthalonitrile consists of a benzene ring substituted with two cyano groups and two methoxy groups .Physical And Chemical Properties Analysis
4,5-Dimethoxyphthalonitrile is a solid at room temperature . It has a molecular weight of 188.19 .Applications De Recherche Scientifique
Photodynamic Activity and Cancer Research
- Amphiphilic Zinc(II) Phthalocyanines : A study involved the treatment of 4,5-dichlorophthalonitrile to synthesize compounds with potential in photodynamic therapy for cancer. These compounds showed significant photocytotoxicity against human cancer cells, highlighting their potential in medical applications (Duan et al., 2010).
Chemical Synthesis and Characterization
- Synthesis of Octaalkynylphthalocyanines : Another study described the synthesis of various derivatives of 4,5-dialkynylphthalonitriles. These compounds showed significant chemical shifts in their NMR spectra, indicating potential use in chemical analysis and synthesis (Terekhov et al., 1996).
- Phthalocyanine Synthesis : Research focused on the use of 4,5-dimethoxyphthalonitrile in the synthesis of multisubstituted phthalonitriles for phthalocyanine synthesis. This highlights its role in creating complex organic compounds with potential applications in materials science (Wang et al., 2004).
Sensing and Electronic Properties
- Lutetium(III) Phthalocyanine : A novel lutetium(III) phthalocyanine was synthesized using 4,5-dimethoxyphthalonitrile, showing potential in gas sensing and electronic applications (Ceyhan et al., 2007).
- Electrochemistry and Gas Sensing : Studies explored the electrochemical and gas sensing properties of novel metallophthalocyanines derived from 4,5-dimethoxyphthalonitrile. These findings could contribute to advancements in sensor technology and materials science (Çimen et al., 2014).
Environmental Monitoring
- Fluorescent Probe for Ammonium Detection : 4,5-Dimethoxyphthalaldehyde, a derivative of 4,5-dimethoxyphthalonitrile, was synthesized as a fluorescent probe for detecting ammonium in environmental waters. This development is significant for environmental monitoring and analysis (Zhang et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
4,5-dimethoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSTWWJVHJRQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00446787 | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxyphthalonitrile | |
CAS RN |
88946-67-2 | |
| Record name | 1,2-Benzenedicarbonitrile, 4,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00446787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What synthetic routes are available to obtain diversely substituted phthalonitriles starting from 4,5-Dimethoxyphthalonitrile?
A1: The research by [] highlights two main synthetic routes starting from 4,5-Dimethoxyphthalonitrile to achieve diversely substituted phthalonitriles:
- Electrophilic Aromatic Substitution: 4,5-Dimethoxyphthalonitrile can undergo electrophilic aromatic substitution with dibromoisocyanuric acid to yield 3,6-dibromo-4,5-dimethoxyphthalonitrile. This dibromo derivative serves as a versatile intermediate for further functionalization. []
- Coupling Reactions: The 3,6-dibromo-4,5-dimethoxyphthalonitrile obtained in the previous step can be further reacted with organotin reagents like tri(n-butyl)phenylylethynyltin or tri(n-butyl)vinyltin in the presence of a nickel catalyst. This reaction leads to the introduction of phenylethynyl or vinyl groups at the 3 and 6 positions of the phthalonitrile ring. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

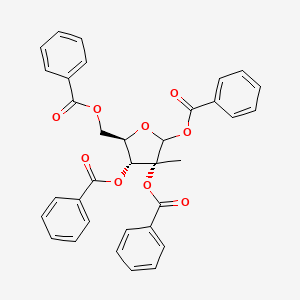
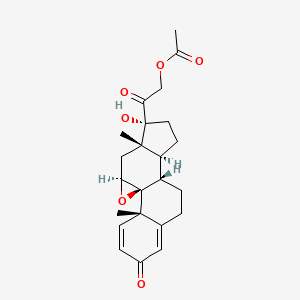
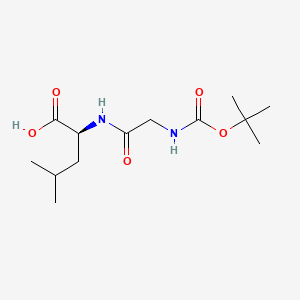

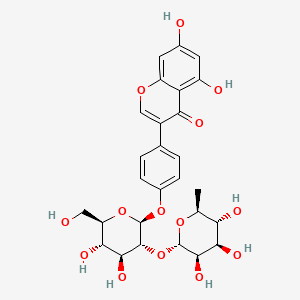
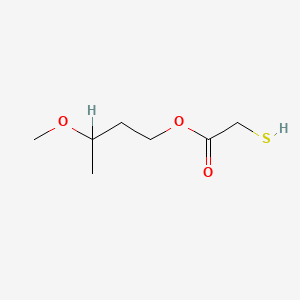

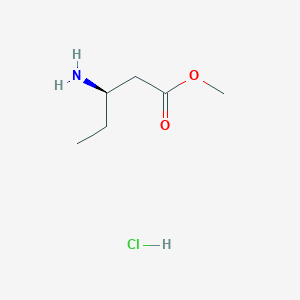
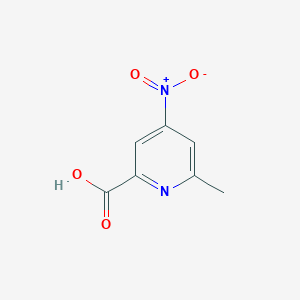
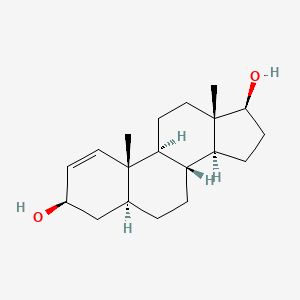

![1,1,1,5,5,5-Hexamethyl-3-propyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B1589161.png)

